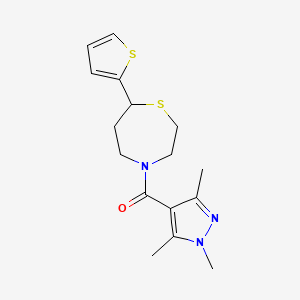

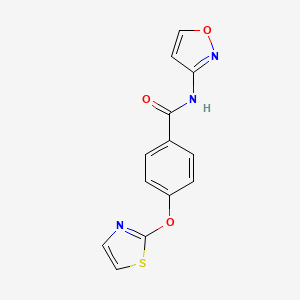

![molecular formula C13H15NO3 B2789869 methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate CAS No. 301840-51-7](/img/structure/B2789869.png)

methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate, also known as methyl β-alanylphenylacrylate, is a compound used in scientific research for its potential pharmacological and therapeutic effects. It is a derivative of beta-alanine, an amino acid that is naturally found in the human body. Methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate has been studied for its ability to modulate the activity of certain receptors in the body, and for its potential as a treatment for various diseases and conditions.

Scientific Research Applications

Regioselectivity in Cycloaddition Reactions

This compound has been studied for its behavior in [3 + 2] cycloaddition reactions with unstable nitrile N-oxides. The formation of two regioisomers favors the production of 5-(acridin-4-yl)-4,5-dihydro-1,2-oxazole-4-carboxylates. This regioselectivity is influenced mainly by electronic factors and has implications for the synthesis of geometric isomers and the determination of relative configurations .

NMR Spectroscopy and Structure Elucidation

The compound’s derivatives are valuable in nuclear magnetic resonance (NMR) spectroscopy for spectral assignment. They help in elucidating the structure of complex molecules, particularly in determining the geometric isomers and relative configuration of cycloaddition products .

Pharmacological Properties

Derivatives of this compound exhibit a range of pharmacological properties. They are crucial in the development of new drugs with potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. This makes them significant for medicinal chemistry and the improvement of compounds with various biological effects .

Organic Semiconductors and OLEDs

Thiophene derivatives, which can be synthesized from related compounds, play a prominent role in the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), highlighting their importance in material science and industrial chemistry .

Green Synthetic Reactions

The compound’s derivatives are used in green synthetic reactions, such as the boron-catalyzed N-methylation of amines with formic acid. This process is important for the synthesis of fine chemicals, agrochemicals, and materials, and plays a role in regulating the biological and pharmaceutical properties of molecules used in life sciences .

Advanced Compound Synthesis

The compound is involved in the synthesis of thiophene derivatives, which are a class of biologically active compounds. These derivatives are vital for medicinal chemists to create advanced compounds with a variety of biological effects, showcasing the compound’s versatility in synthetic organic chemistry .

properties

IUPAC Name |

methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)9-10-14-12(15)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,14,15)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATXGDFOQHQYBZ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCNC(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2789787.png)

![3-(4-chlorophenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2789788.png)

![methyl 4-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate](/img/structure/B2789795.png)

![[1-(3-Fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B2789802.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2789806.png)

![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2789807.png)